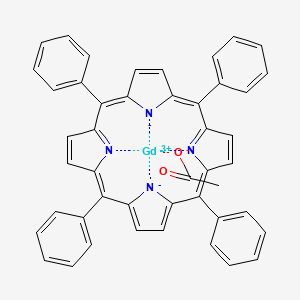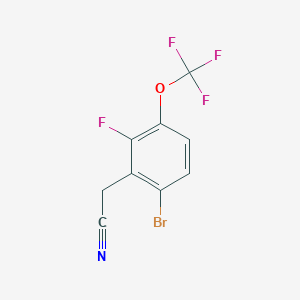![molecular formula C15H14BNO2 B13116039 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline is a chemical compound that features a boronate ester group attached to an indoline framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline typically involves the reaction of catechol with boronic acid derivatives. One common method includes the use of a Dean-Stark apparatus to facilitate the condensation reaction. For example, catechol and phenyl boronic acid can be refluxed in toluene to form the desired boronate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester back to catechol derivatives.
Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as toluene or dichloromethane and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester group can yield boronic acid derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .
Wissenschaftliche Forschungsanwendungen
5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved include the formation and cleavage of boronate ester bonds, which can modulate the activity of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline include:
- Benzo[d][1,3,2]dioxaborol-2-ol
- 4,5,6,7-Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol
- Phenylboronic acid derivatives
Uniqueness
The uniqueness of this compound lies in its combination of the indoline framework with the boronate ester group.
Eigenschaften
Molekularformel |
C15H14BNO2 |
|---|---|
Molekulargewicht |
251.09 g/mol |
IUPAC-Name |
5-(1,3,2-benzodioxaborol-2-yl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14BNO2/c1-17-9-8-11-10-12(6-7-13(11)17)16-18-14-4-2-3-5-15(14)19-16/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
VOJJXSQESZOUKP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)N(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)

![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)

![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)

![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)





![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)

